o-(Dimethylaminomethyl)phenol chemical properties
o-(Dimethylaminomethyl)phenol chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of o-(Dimethylaminomethyl)phenol
Introduction
o-(Dimethylaminomethyl)phenol, also known as 2-((Dimethylamino)methyl)phenol, is a versatile organic compound featuring both a phenolic hydroxyl group and a tertiary amine group positioned ortho to each other on a benzene ring. This unique structural arrangement imparts a combination of acidic and basic properties, as well as the capacity for intramolecular hydrogen bonding and chelation. While its more functionalized counterpart, 2,4,6-Tris(dimethylaminomethyl)phenol, is widely known as a catalyst and curing agent in the polymer industry, the mono-substituted ortho isomer serves as a valuable building block in organic synthesis, a bidentate ligand in coordination chemistry, and a scaffold in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
The strategic placement of the hydroxyl and dimethylaminomethyl groups governs the molecule's physical and chemical behavior. The tertiary amine acts as a Lewis base, while the phenolic proton is acidic. This duality influences its solubility, reactivity, and catalytic potential.
Core Physical Data
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [1][2] |
| CAS Number | 25338-55-0 | [2][3] |
| Appearance | Crystalline solid | [4] |
| Boiling Point | 229°C at 760 mmHg | [2] |
| Density | 1.046 g/cm³ | [2] |
| Flash Point | 96.5°C | [2] |
Spectroscopic Characterization
Structural elucidation and purity assessment of o-(Dimethylaminomethyl)phenol rely on standard spectroscopic techniques. The expected data provides a reliable fingerprint for sample validation.
| Technique | Expected Features |
| ¹H NMR | ~9.5-10.5 ppm (s, 1H): Phenolic OH proton, broad singlet. ~6.7-7.2 ppm (m, 4H): Aromatic protons of the disubstituted ring. ~3.5-3.7 ppm (s, 2H): Methylene protons (-CH₂-). ~2.2-2.4 ppm (s, 6H): Methyl protons of the N(CH₃)₂ group. |
| ¹³C NMR | ~155-160 ppm: Aromatic carbon attached to the OH group. ~115-130 ppm: Other aromatic carbons. ~60-65 ppm: Methylene carbon (-CH₂-). ~45-50 ppm: Methyl carbons (-N(CH₃)₂). |
| IR Spectroscopy | 3200-3600 cm⁻¹ (broad): O-H stretching of the phenol. 2900-3000 cm⁻¹: C-H stretching (aliphatic and aromatic). ~1250 cm⁻¹: C-N stretching. 1450-1600 cm⁻¹: Aromatic C=C ring stretching. |
| Mass Spectrometry | m/z 151: Molecular ion peak [M]⁺. Key fragmentation pattern involves the loss of a dimethylamino group. |
Synthesis and Purification: The Mannich Reaction
The primary route for synthesizing o-(Dimethylaminomethyl)phenol is the Mannich reaction. This is a classic aminomethylation that involves the condensation of a compound containing an active hydrogen (phenol), formaldehyde, and a secondary amine (dimethylamine). The causality of this choice rests on the high reactivity of the ortho and para positions of the phenol ring towards electrophilic substitution.
Reaction Mechanism
The reaction proceeds via the formation of a highly reactive Eschenmoser's salt-like iminium ion from dimethylamine and formaldehyde. This electrophile is then attacked by the electron-rich phenol ring. By carefully controlling the stoichiometry (a 1:1:1 molar ratio of reactants), the reaction can be directed to favor mono-substitution, primarily at the ortho position due to stabilization by the adjacent hydroxyl group.
Experimental Protocol: Synthesis
This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
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Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve phenol (1.0 eq) in a suitable solvent like ethanol.
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Amine Addition: Cool the flask in an ice bath and add aqueous dimethylamine (1.0 eq) dropwise while stirring.
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Formaldehyde Addition: Slowly add aqueous formaldehyde (37% solution, 1.0 eq) to the mixture via the dropping funnel, ensuring the temperature remains below 10°C. The controlled, slow addition is critical to manage the exothermic reaction and prevent the formation of undesired di- and tri-substituted byproducts.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Neutralize the reaction mixture with a mild base such as sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure o-(Dimethylaminomethyl)phenol.[5]
Chemical Reactivity and Synthetic Utility
The bifunctional nature of o-(Dimethylaminomethyl)phenol makes it a highly useful intermediate in synthetic chemistry.
Coordination Chemistry: A Bidentate Ligand
The ortho-positioning of the phenolic oxygen and the amine nitrogen allows the molecule to act as a bidentate "N,O" ligand. Upon deprotonation of the hydroxyl group, it can form stable five-membered chelate rings with a variety of metal ions. This property is exploited in the design of catalysts and metal-organic frameworks.
Catalytic Activity
Like its tris-substituted analog, o-(Dimethylaminomethyl)phenol can function as a catalyst.[6] The tertiary amine group acts as a base catalyst for various reactions, including the curing of epoxy resins and polyurethanes.[7] While less potent than 2,4,6-tris(dimethylaminomethyl)phenol due to a lower concentration of amine groups per molecule, it can offer more controlled and selective catalytic activity where a milder accelerator is desired.
Scaffold for Drug Development
Substituted phenols and benzylamines are common motifs in pharmacologically active compounds. The structure of o-(Dimethylaminomethyl)phenol provides a robust and synthetically accessible scaffold. Derivatives have been explored for various therapeutic targets. For instance, related structures based on 3-[(dimethylamino)methyl]phenol have shown promise as potent µ-opioid receptor agonists for pain management.[4] This highlights the potential for this ortho-isomer to serve as a starting point for generating libraries of novel compounds in drug discovery campaigns.
Safety and Handling
Understanding the hazardous nature of o-(Dimethylaminomethyl)phenol is critical for its safe handling in a research environment.
GHS Hazard Classification
The compound is classified with significant health hazards.[1]
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
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Corrosion/Irritation: Causes severe skin burns and serious eye damage.[1][2]
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Systemic Health Hazards: May cause genetic defects, damage fertility or the unborn child, and cause damage to organs through single or repeated exposure.[1]
Handling and Storage Protocol
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Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] The container must be kept tightly closed to prevent exposure to moisture and air.[7]
-
Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material to contain the spill. Do not allow the chemical to enter drains. Dispose of waste in accordance with local, state, and federal regulations.
-
First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If swallowed, do not induce vomiting and seek immediate medical attention.
Conclusion
o-(Dimethylaminomethyl)phenol is a chemical of significant interest due to the synergistic reactivity of its phenolic and tertiary amine functional groups. Its straightforward synthesis via the Mannich reaction, combined with its utility as a bidentate ligand, a base catalyst, and a foundational scaffold for medicinal chemistry, makes it a valuable tool for researchers. However, its considerable hazards necessitate strict adherence to safety protocols. A thorough understanding of its properties, as outlined in this guide, enables scientists to harness its full potential while ensuring a safe and effective research environment.
References
- CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl)
- RU2146245C1 - 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process. (URL: )
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2,4,6-Tris((dimethylamino)methyl)phenol | C15H27N3O | CID 7026 - PubChem. (URL: [Link])
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2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia. (URL: [Link])
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2-((Dimethylamino)methyl)phenol | C9H13NO | CID 32897 - PubChem. (URL: [Link])
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Phenol, 2,4,6-tris[(dimethylamino)methyl]- - NIST WebBook. (URL: [Link])
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